molecular formula C12H12N4O B14367408 3-Acetylhexane-1,1,2,2-tetracarbonitrile CAS No. 90138-09-3

3-Acetylhexane-1,1,2,2-tetracarbonitrile

Cat. No.: B14367408
CAS No.: 90138-09-3
M. Wt: 228.25 g/mol
InChI Key: ZEWHDCZQCZUTPN-UHFFFAOYSA-N
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Description

3-Acetylhexane-1,1,2,2-tetracarbonitrile is a highly substituted cyclopropane derivative characterized by four nitrile groups and an acetyl substituent on a hexane backbone. Its unique structure confers significant electronic and steric properties, making it relevant in organic synthesis, crystal engineering, and pharmaceutical research. The acetyl group enhances electrophilicity, while the tetracarbonitrile moiety contributes to strong dipole interactions and σ-hole formation, facilitating supramolecular assembly .

Properties

CAS No.

90138-09-3

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

3-acetylhexane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C12H12N4O/c1-3-4-11(9(2)17)12(7-15,8-16)10(5-13)6-14/h10-11H,3-4H2,1-2H3

InChI Key

ZEWHDCZQCZUTPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C)C(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Acetylhexane-1,1,2,2-tetracarbonitrile can be achieved through various methods. One common approach involves the reaction of tetracyanoethylene with ketones in the presence of a catalytic amount of hydrochloric acid in 1,4-dioxane . This method is widely used due to its general applicability and the ability to obtain high yields. Another method involves the use of solvent-free conditions, which aligns with green chemistry principles and ensures high conversion rates .

Mechanism of Action

The mechanism of action of 3-Acetylhexane-1,1,2,2-tetracarbonitrile is associated with its ability to undergo nucleophilic substitution reactions. This allows it to interact with nucleophilic regions of biological molecules, such as DNA . The compound’s multiple cyano groups enhance its reactivity, making it an effective agent for alkylation of nucleophilic sites .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 3-acetylhexane-1,1,2,2-tetracarbonitrile include cyclopropane derivatives with varying substituents. Below is a comparative table:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Key Applications/Findings
This compound Acetyl group on hexane backbone Tetracarbonitrile, Ketone ~250 (estimated) Supramolecular assembly, synthetic precursor
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile Methoxyphenyl group on cyclopropane Tetracarbonitrile, Methoxy 283.25 Industrial synthesis (non-bioactive)
3-(3-Dimethylaminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile (C2) Dimethylaminophenyl group Tetracarbonitrile, Amine 305.30 Inactive in Vibrio replication inhibition
4-Oxopentane-1,1,2,2-tetracarbonitrile Oxo group on pentane backbone Tetracarbonitrile, Ketone 192.15 Precursor for dihydropyridine synthesis
6-Oxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile Spiro-oxetane ring Tetracarbonitrile, Ether 220.18 1D supramolecular chains via tetrel bonding

Supramolecular and Crystallographic Behavior

  • Tetrel Bonding : The tetracarbonitrile group enables σ-hole interactions in sp³-hybridized carbons. For instance, 6-oxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile forms 1D chains via bifurcated tetrel bonds (TtBs), a property shared with the target compound but modulated by backbone rigidity .

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